N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
“N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a synthetic organic compound that features both imidazole and tetrahydroquinoline moieties. These structural elements are often found in biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” typically involves multi-step organic reactions:
Formation of the Imidazole Moiety: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.
Synthesis of the Tetrahydroquinoline Moiety: This involves the reduction of quinoline using hydrogenation techniques.
Coupling Reactions: The imidazole and tetrahydroquinoline intermediates are then coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the tetrahydroquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully reduced tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for enzymes that interact with imidazole or tetrahydroquinoline structures.
Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.
Medicine
Drug Development: The compound may be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action for “N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” would involve its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that recognize the imidazole or tetrahydroquinoline moieties.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-phenyl)oxalamide
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-benzyl)oxalamide
Uniqueness
- Structural Features : The presence of both imidazole and tetrahydroquinoline moieties in a single molecule.
- Biological Activity : Potentially unique interactions with biological targets due to the combined structural elements.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14(25)24-10-2-4-15-5-6-16(12-17(15)24)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFASRAEHYJOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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